

2,4-dichloroanisole versus 2,4-dichlorophenol toxicological profiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloroanisole

Cat. No.: B165449

[Get Quote](#)

An Objective Comparison of the Toxicological Profiles of **2,4-Dichloroanisole** and 2,4-Dichlorophenol

This guide provides a detailed comparison of the toxicological profiles of **2,4-dichloroanisole** and 2,4-dichlorophenol, intended for researchers, scientists, and drug development professionals. The information is compiled from publicly available safety data and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Executive Summary

2,4-Dichlorophenol (2,4-DCP) is a well-studied compound with a comprehensive toxicological profile, primarily due to its use as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). It exhibits moderate to high acute toxicity, is corrosive to skin and eyes, and shows weak reproductive effects at high doses, possibly through endocrine disruption.^{[1][2][3]} Conversely, it is largely considered non-genotoxic and has not been found to be carcinogenic in key rodent bioassays.^{[3][4]} In stark contrast, toxicological data for **2,4-dichloroanisole** is exceptionally limited, with most safety data sheets reporting "no data available" for major toxicological endpoints.^[5] This significant data gap is a critical differentiating factor between the two molecules.

Quantitative Toxicological Data Comparison

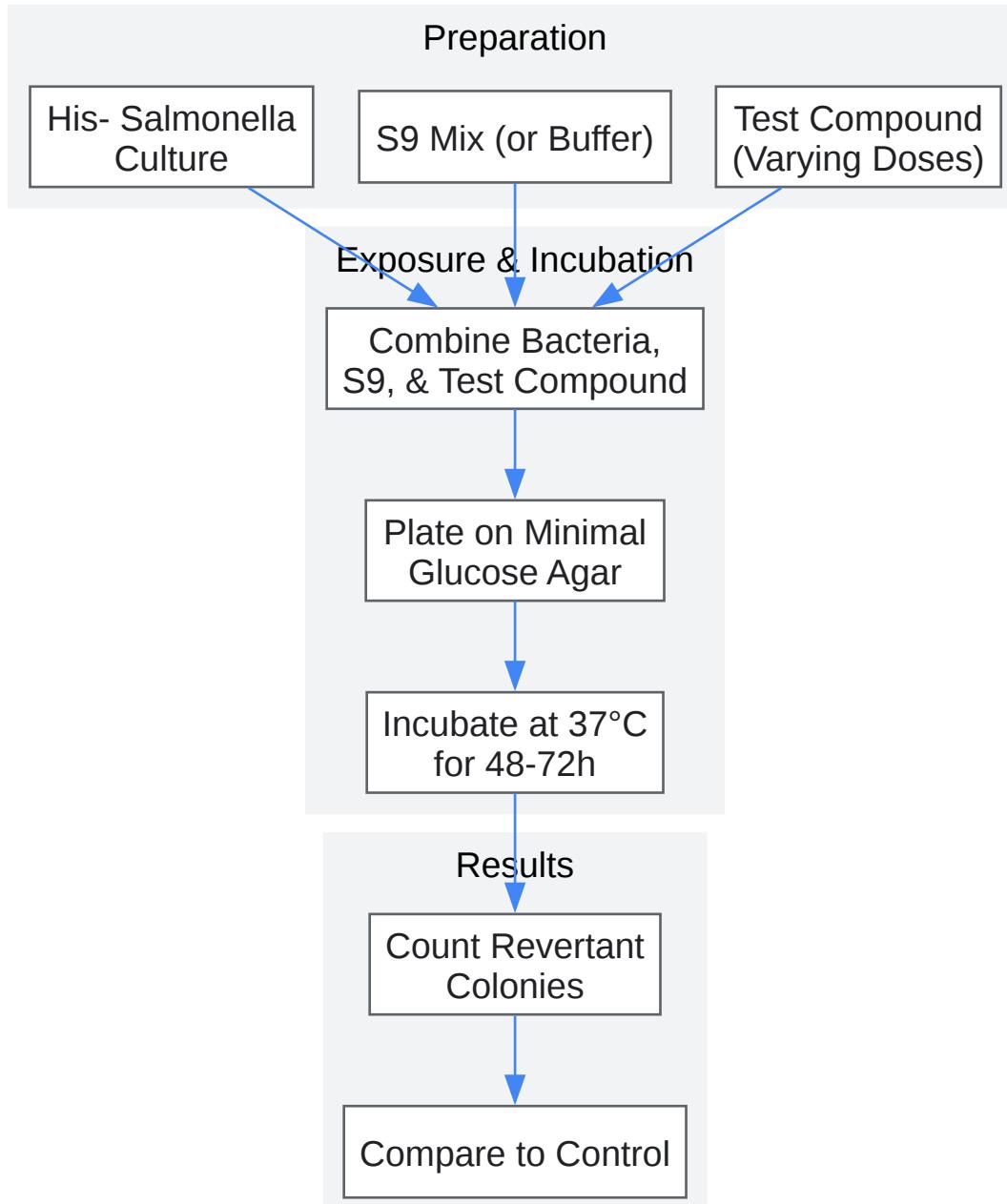
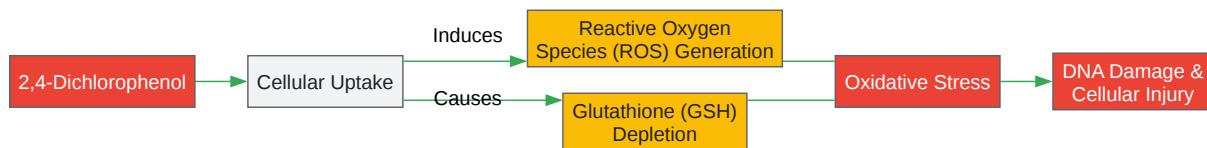
The following table summarizes the available quantitative toxicological data for **2,4-dichloroanisole** and **2,4-dichlorophenol**.

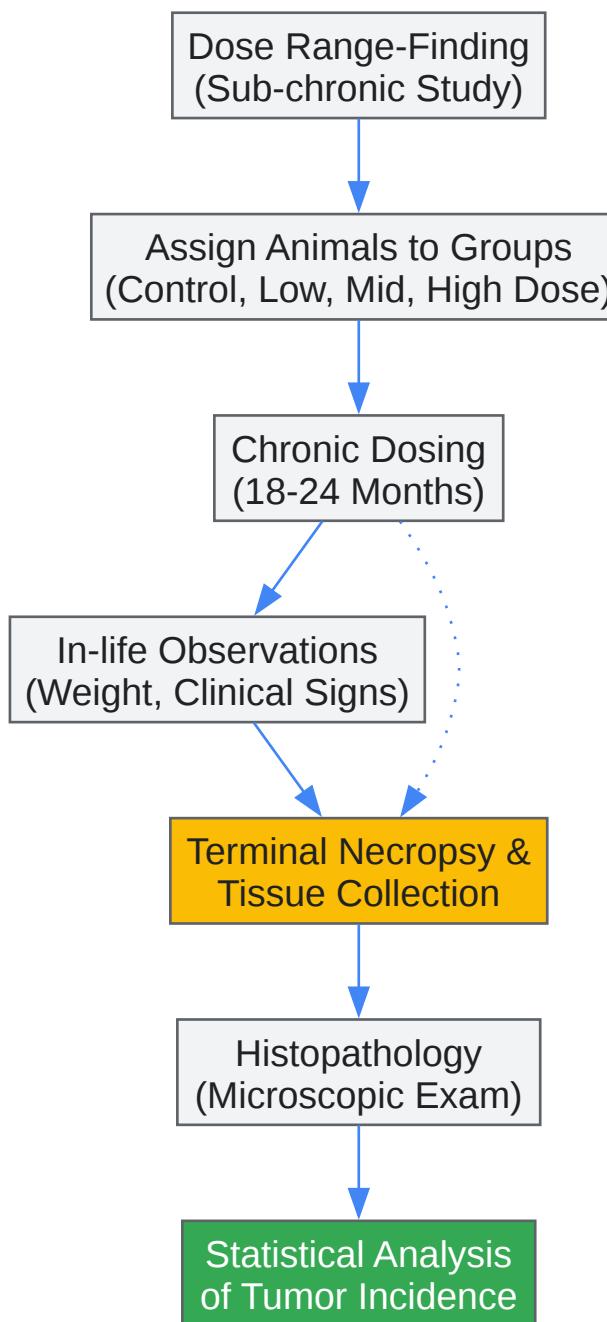
Toxicological Endpoint	2,4-Dichloroanisole	2,4-Dichlorophenol
Acute Oral Toxicity (LD50)	No data available	47.0 mg/kg (Rat)[6] 580 - 4500 mg/kg (Rat)[3][7] 1,276 - 1,352 mg/kg (Mouse)
Acute Dermal Toxicity (LD50)	No data available	780 mg/kg (Rat)[3] 790 mg/kg (Rabbit)[8]
Acute Inhalation Toxicity (LC50)	No data available	0.97 mg/L (Rat, 4h)[3]
Carcinogenicity	No data available[5][9]	IARC: Not classified (Parent 2,4-D is Group 2B)[10] NTP: No evidence of carcinogenicity (Rats & Mice)[4][11] EPA: Evidence of non-carcinogenicity for humans[4]
Mutagenicity (Ames Test)	No data available	Generally negative[3][11]
Reproductive Toxicity	No data available	Weak effects at high doses (2000-8000 ppm) in a two-generation rat study[1][2]
Developmental Toxicity	No data available	NOAEL > 300 ppm in rats[12]

Detailed Toxicological Profiles

2,4-Dichlorophenol (2,4-DCP)

- Acute Toxicity: 2,4-DCP is harmful if swallowed, toxic in contact with skin, and can cause fatality upon acute exposure, often through rapid absorption through the skin leading to kidney and liver failure.[3][4][7] It is classified as corrosive, causing severe skin burns and eye damage.[3][6] Inhalation can lead to irritation of the respiratory tract.[13]



- Chronic Toxicity: Repeated oral exposure studies have established a No-Observed-Adverse-Effect Level (NOAEL). The U.S. EPA has set a chronic Reference Dose (RfD) of 0.003 mg/kg-day based on decreased delayed hypersensitivity response in a rat study.[4] Long-term exposure may lead to liver and kidney damage.[13]
- Carcinogenicity: Extensive studies have been conducted to evaluate the carcinogenic potential of 2,4-DCP. The National Toxicology Program (NTP) conducted two-year bioassays in F344/N rats and B6C3F1 mice and found no evidence of carcinogenic activity.[4][11] Based on these and other studies, the U.S. EPA has classified 2,4-DCP in category E, as evidence of non-carcinogenicity for humans.[4] While its parent compound, the herbicide 2,4-D, is classified by IARC as "possibly carcinogenic to humans" (Group 2B), this classification does not extend to 2,4-DCP itself.[10][14]
- Mutagenicity and Genotoxicity: The majority of evidence from in vitro and in vivo tests indicates that 2,4-DCP is not genotoxic.[3] However, some studies suggest it can induce DNA damage in aquatic organisms through the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[15]
- Reproductive and Developmental Toxicity: A two-generation study in rats exposed to 2,4-DCP in their diet noted reproductive effects at high concentrations (2000 and 8000 ppm), including increased uterine weights in female offspring and reduced numbers of implantation sites and live births.[1][2] These findings suggest a potential for weak endocrine-disrupting activity.[1][2] However, another study found that 2,4-DCP did not appear to alter overall reproductive performance in rats.[12]


2,4-Dichloroanisole

There is a significant lack of publicly available toxicological data for **2,4-dichloroanisole**. Safety Data Sheets consistently report "No data available" for key endpoints including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[5][9] It is categorized as harmful if swallowed or inhaled and is an irritant to the skin and eyes.[9] Without experimental data, a comprehensive toxicological profile cannot be constructed, and its potential hazards cannot be adequately compared to 2,4-dichlorophenol.

Mechanisms of Toxicity & Signaling Pathways

For 2,4-dichlorophenol, one proposed mechanism of toxicity, particularly genotoxicity in aquatic species, involves the induction of oxidative stress. This process is initiated by the compound entering the cell, leading to an overproduction of Reactive Oxygen Species (ROS) and the depletion of cellular antioxidants like Glutathione (GSH). The resulting imbalance leads to cellular damage, including DNA strand breaks.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF 2,4-DICHLOROPHENOL IN RATS [jstage.jst.go.jp]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 5. 2,4-DICHLOROANISOLE - Safety Data Sheet [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 8. multichemindia.com [multichemindia.com]
- 9. fishersci.com [fishersci.com]
- 10. iarc.who.int [iarc.who.int]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Toxicologic, pathologic, and immunotoxic effects of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish *Carassius auratus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-dichloroanisole versus 2,4-dichlorophenol toxicological profiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165449#2-4-dichloroanisole-versus-2-4-dichlorophenol-toxicological-profiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com